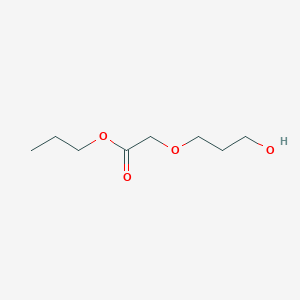

Propyl (3-hydroxypropoxy)acetate

描述

属性

CAS 编号 |

90883-51-5 |

|---|---|

分子式 |

C8H16O4 |

分子量 |

176.21 g/mol |

IUPAC 名称 |

propyl 2-(3-hydroxypropoxy)acetate |

InChI |

InChI=1S/C8H16O4/c1-2-5-12-8(10)7-11-6-3-4-9/h9H,2-7H2,1H3 |

InChI 键 |

ISUJZZVUPJOODV-UHFFFAOYSA-N |

规范 SMILES |

CCCOC(=O)COCCCO |

产品来源 |

United States |

准备方法

Direct Esterification of (3-Hydroxypropoxy)acetic Acid

A foundational approach involves the direct esterification of (3-hydroxypropoxy)acetic acid with propanol. This method requires acid catalysis, typically sulfuric acid or p-toluenesulfonic acid, to facilitate nucleophilic acyl substitution. The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity for alcohol attack.

For example, in analogous syntheses, glacial acetic acid reacts with epichlorohydrin under anhydrous conditions catalyzed by FeCl₃ to form 3-chloro-2-hydroxy-1-propyl acetate. Adapting this to 3-(3-hydroxypropoxy)propyl acetate, (3-hydroxypropoxy)acetic acid and propanol undergo reflux in toluene, yielding the target ester after azeotropic water removal. However, this route faces challenges in regioselectivity due to the diol’s two hydroxyl groups, necessitating protective group strategies for optimal yield.

Williamson Ether Synthesis

The Williamson ether synthesis offers a robust pathway for constructing the 3-hydroxypropoxy ether linkage. This method involves the reaction of sodium 3-hydroxypropoxide with 3-chloropropyl acetate. The alkoxide nucleophile displaces chloride, forming the ether bond.

Key considerations include:

- Base selection : NaOH or KOH in polar aprotic solvents (e.g., DMF) enhances reaction rates.

- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

- Purification : Post-reaction, aqueous workup and solvent distillation yield crude product, with further purification via vacuum distillation or column chromatography.

Multi-Step Synthesis with Protective Groups

Protection of Hydroxyl Groups

To mitigate undesired side reactions, protective groups stabilize hydroxyl moieties during synthesis. The US4395561A patent details the use of tetrahydropyran (THP) or ethyl vinyl ether to block secondary alcohols. For instance, 3-hydroxypropanol reacts with dihydropyran under acidic catalysis (pyridinium p-toluenesulfonate) to form a THP-protected intermediate. This strategy isolates the primary hydroxyl for selective etherification.

Reaction conditions :

Ether Formation and Deprotection

Following protection, the THP-blocked 3-hydroxypropanol undergoes etherification with 3-chloropropyl acetate. Subsequent hydrolysis with aqueous NaOH liberates the acetate, yielding 3-(3-hydroxypropoxy)propyl acetate after acidic deprotection (e.g., HCl in methanol).

Example protocol :

- Etherification : THP-protected 3-hydroxypropanol + 3-chloropropyl acetate → 3-(3-THP-oxypropoxy)propyl acetate.

- Hydrolysis : NaOH (2.0 M) at reflux removes the acetate group.

- Deprotection : HCl/MeOH cleaves the THP group, yielding the final product.

Catalytic Methods and Reaction Optimization

Ferric Chloride-Catalyzed Esterification

FeCl₃ emerges as a cost-effective catalyst for esterification, as demonstrated in US4395561A. In the synthesis of 3-chloro-2-hydroxy-1-propyl acetate, FeCl₃ (0.5–1.0 wt%) enables >90% conversion at 60°C. Adapting this to 3-(3-hydroxypropoxy)propyl acetate, FeCl₃ could catalyze the coupling of 3-hydroxypropoxyacetic acid and propanol, though competing etherification may require temperature modulation.

Acid-Catalyzed Transesterification

Transesterification of methyl (3-hydroxypropoxy)acetate with propanol, catalyzed by H₂SO₄ or Amberlyst-15, offers an alternative route. This method avoids direct handling of corrosive acids but demands rigorous water exclusion to prevent hydrolysis.

Kinetic data :

Comparative Analysis of Synthesis Routes

| Method | Catalyst | Temperature | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Direct esterification | H₂SO₄ | 100–110°C | 65–70% | Simplicity | Low yield, side reactions |

| Williamson ether synthesis | NaOH | 60–80°C | 75–80% | High selectivity | Requires anhydrous conditions |

| Protective group strategy | Pyridinium p-TsOH | 20–25°C | 85–90% | Excellent regiocontrol | Multi-step, costly purification |

| FeCl₃-catalyzed | FeCl₃ | 60°C | 70–75% | Low cost, mild conditions | Competing etherification |

Industrial Production Considerations

Scalability hinges on optimizing catalyst recovery and minimizing waste. The Chinese patent CN106431926B highlights ethylene oxide hydroformylation as a green route to 3-hydroxypropionaldehyde, a potential precursor. Integrating this with esterification could streamline production.

Key industrial parameters :

化学反应分析

Types of Reactions

Propyl (3-hydroxypropoxy)acetate undergoes several types of chemical reactions, including:

Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Acidic Hydrolysis: Requires a strong acid catalyst like hydrochloric acid or sulfuric acid and water.

Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide or potassium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is a commonly used reducing agent for esters.

Major Products

Hydrolysis: Propyl alcohol and 3-hydroxypropoxyacetic acid.

Oxidation: Corresponding ketones or aldehydes.

Reduction: Alcohols.

科学研究应用

Propyl (3-hydroxypropoxy)acetate has a wide range of applications in scientific research:

作用机制

The mechanism of action of propyl (3-hydroxypropoxy)acetate involves its interaction with various molecular targets and pathways:

Ester Hydrolysis: The compound undergoes hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of propyl alcohol and 3-hydroxypropoxyacetic acid.

Oxidation and Reduction: The hydroxy group can be oxidized or reduced, affecting the compound’s reactivity and interactions with other molecules.

相似化合物的比较

n-Propyl Acetate

Structure : CH₃COOCH₂CH₂CH₃ (simpler ester lacking a hydroxypropoxy group).

Properties :

Key Differences :

- Polarity : Propyl (3-hydroxypropoxy)acetate’s hydroxyl group increases polarity, likely improving water solubility compared to n-propyl acetate.

- Molecular Weight : The additional 3-hydroxypropoxy group would increase molecular weight (~148–162 g/mol estimated), altering physical properties like boiling point and viscosity.

Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Structure : Contains a phthalimide-derived substituent (1,3-dioxoisoindolin-2-yl) instead of hydroxypropoxy .

Properties :

- Molecular weight: 247.24 g/mol (calculated).

- Applications: Likely used in pharmaceuticals or agrochemicals due to the phthalimide group, which is common in bioactive molecules.

Key Differences :

- Functionality : The phthalimide group introduces aromaticity and electron-withdrawing effects, contrasting with the aliphatic hydroxyl group in Propyl (3-hydroxypropoxy)acetate.

- Stability : The 1,3-dioxoisoindolinyl group may confer greater thermal stability but reduced biodegradability.

Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate

Structure: Features a chloropropoxy group and cyanovinylamino substituent . Properties:

- Reactivity: The chlorine atom enhances electrophilicity, enabling nucleophilic substitution reactions.

- Applications: Likely a synthetic intermediate in drug discovery (e.g., kinase inhibitors).

Key Differences :

- Substituent Effects : Chlorine vs. hydroxyl group alters solubility (lower water solubility for chloro derivatives) and toxicity profile.

Data Table: Comparative Analysis

*Estimated values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。